

Discovery of 4-methoxy-1-methyl-1H-indazol-3-amine and its analogs

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Compound of Interest

Compound Name: 4-methoxy-1-methyl-1H-indazol-3-amine

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An In-Depth Technical Guide to the Discovery of **4-methoxy-1-methyl-1H-indazol-3-amine** and Its Analogs

Foreword

The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a versatile template for interacting with a wide array of biological targets.[3] Indazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the synthesis, biological evaluation, and structure-activity relationships of a specific, promising class of indazoles: **4-methoxy-1-methyl-1H-indazol-3-amine** and its analogs. We will explore the causal logic behind experimental design, from initial synthesis to biological characterization, reflecting the integrated approach required for modern drug discovery.

The 1H-Indazol-3-amine Core: A Potent Kinase Hinge-Binder

Within the broader family of indazoles, the 1H-indazol-3-amine moiety has emerged as a particularly effective pharmacophore, especially for the inhibition of protein kinases.[6] Protein

kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazol-3-amine structure is adept at forming critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.^{[6][7]} This ability to anchor within the active site makes it an ideal starting point for developing targeted anticancer agents.^[8]

Synthesis of the Core Scaffold: 4-methoxy-1-methyl-1H-indazol-3-amine

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of the indazole ring system followed by N-alkylation.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the synthesis of 3-aminoindazoles from 2-halobenzonitriles and subsequent N-methylation.^{[9][10][11]}

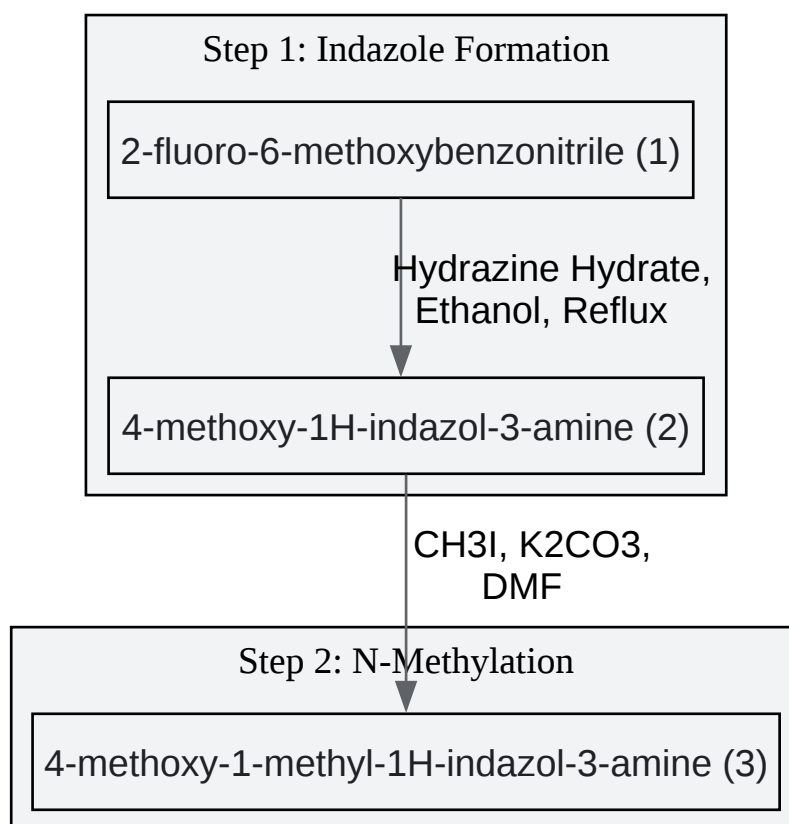
Step 1: Synthesis of 4-methoxy-1H-indazol-3-amine (Intermediate 2)

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-methoxybenzonitrile (1) (10 mmol, 1.51 g).
- **Solvent and Reagent Addition:** Add ethanol (30 mL) followed by hydrazine hydrate (80% solution, 50 mmol, 3.13 g).
 - **Rationale:** Hydrazine hydrate acts as the nitrogen source for the pyrazole ring formation. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom, followed by an intramolecular cyclization onto the nitrile group. Ethanol is a suitable polar protic solvent for this transformation.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 4-methoxy-1H-indazol-3-amine (2) as a solid.

Step 2: Synthesis of **4-methoxy-1-methyl-1H-indazol-3-amine** (Final Product 3)

- **Reaction Setup:** In a 100 mL flask, dissolve the intermediate 2 (8 mmol, 1.42 g) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).
- **Base Addition:** Add potassium carbonate (K_2CO_3) (12 mmol, 1.66 g) to the solution and stir for 15 minutes at room temperature.
 - **Rationale:** K_2CO_3 is a mild base used to deprotonate the N1 position of the indazole ring, forming the more nucleophilic indazolidine anion, which is necessary for the subsequent alkylation step.
- **Alkylation:** Add methyl iodide (CH_3I) (10 mmol, 1.42 g, 0.62 mL) dropwise to the suspension.
 - **Rationale:** Methyl iodide is a classic methylating agent. The reaction is an S_N2 substitution where the indazolidine anion attacks the methyl group.
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.
- **Work-up and Purification:** Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **4-methoxy-1-methyl-1H-indazol-3-amine** (3).

Visualization: Synthetic Workflow



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Caption: Synthetic route to **4-methoxy-1-methyl-1H-indazol-3-amine**.

Analog Development and Structure-Activity Relationships (SAR)

Once the core scaffold is synthesized, analogs are created to probe the structure-activity relationship (SAR). The goal is to identify which structural modifications enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties (ADME). Based on extensive literature on indazole-based kinase inhibitors, modifications are typically explored at the N1 position, the C5/C6 positions of the benzene ring, and by derivatizing the 3-amino group.^{[7][12]}

Key Modification Points and Rationale:

- **N1-Position:** The methyl group in the parent compound provides metabolic stability and orients the molecule in the binding pocket. Varying this group with larger alkyl or aryl

substituents can probe steric limits and introduce new interactions.

- **C6-Position:** This position is often solvent-exposed and provides a vector for introducing solubilizing groups or moieties that can interact with surface residues of the target protein. [\[12\]](#)
- **3-Amino Group:** Acylation of this group with various substituted benzamides is a common strategy. This allows the molecule to extend out of the hinge region and form additional interactions in the deeper hydrophobic pocket of the kinase, a strategy successfully employed in inhibitors like Linifanib.[\[6\]](#)

Illustrative SAR Data

The following table summarizes hypothetical but representative SAR data based on published trends for 1H-indazol-3-amine derivatives as kinase inhibitors.[\[6\]](#)[\[7\]](#)[\[13\]](#)

Compound ID	N1-Substitution	C6-Substitution	3-Amino Derivatization	Kinase IC ₅₀ (μM)
3	-CH ₃	-H	-NH ₂	15.2
4a	-CH ₃	-H	4-Fluorobenzamide	1.8
4b	-CH ₃	-H	4-(Piperazin-1-yl)benzamide	0.05
4c	-CH ₂ CH ₃	-H	4-(Piperazin-1-yl)benzamide	0.12
4d	-CH ₃	-Br	4-(Piperazin-1-yl)benzamide	0.08

This table is for illustrative purposes to demonstrate SAR principles.

Interpretation of SAR:

- Derivatizing the 3-amino group with a benzamide (Compound 4a) significantly improves potency compared to the free amine (3).

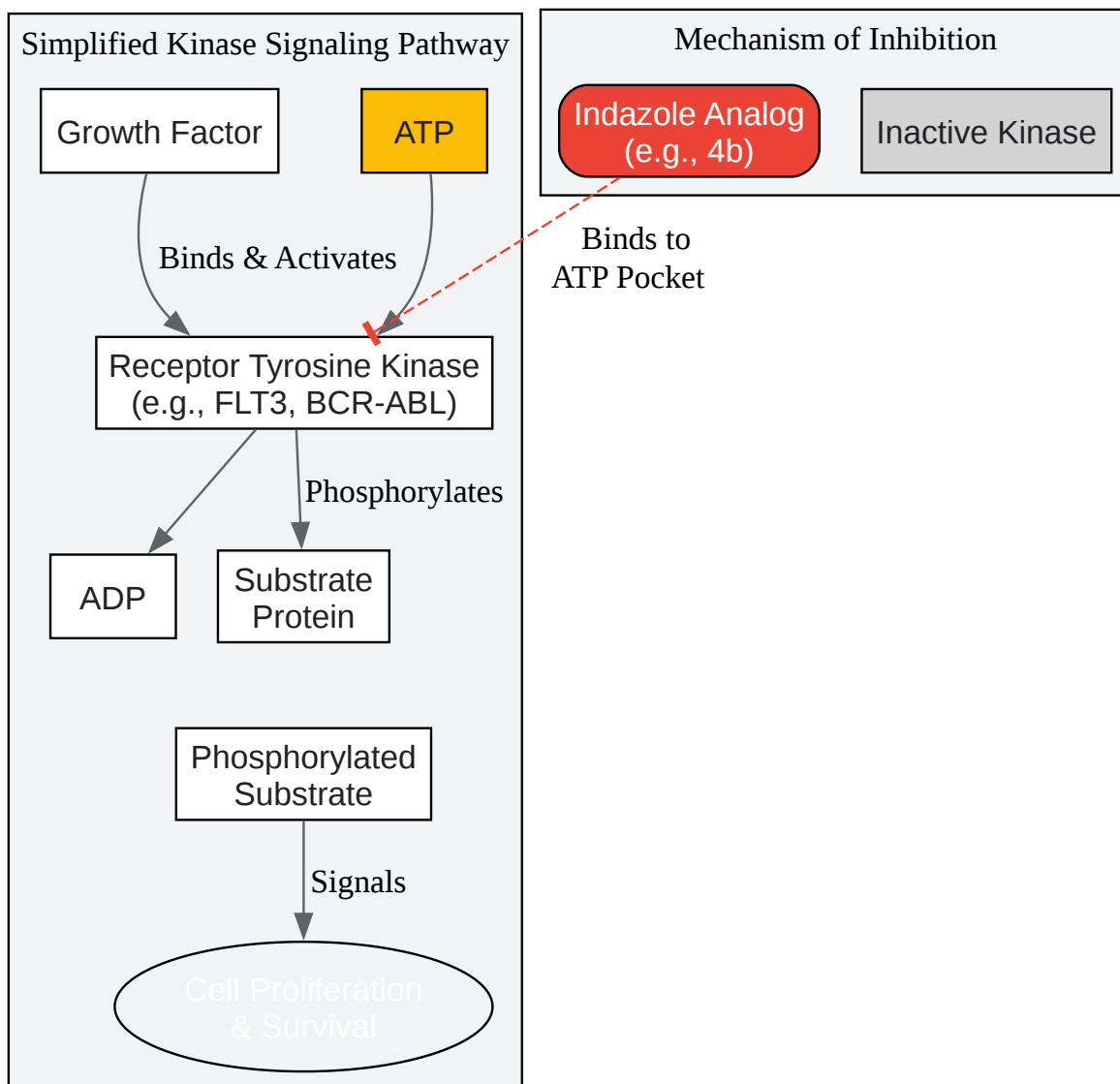
- Adding a solubilizing group like piperazine to the benzamide tail (Compound 4b) dramatically increases potency, likely by engaging with solvent-exposed regions or forming additional hydrogen bonds.
- Slightly increasing the size of the N1-substituent from methyl to ethyl (Compound 4c) can sometimes slightly decrease potency, suggesting a snug fit for the methyl group.
- Substitution at the C6 position (Compound 4d) is generally well-tolerated and can be used to modulate physical properties.

Biological Evaluation and Mechanism of Action

Indazole analogs are frequently evaluated for their ability to inhibit specific protein kinases and to halt the proliferation of cancer cells that depend on those kinases.

Mechanism of Action: Kinase Inhibition

Many indazole-based drugs function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascade that drives cell growth and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.^{[13][14]}



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Caption: Inhibition of a generic kinase signaling pathway by an indazole analog.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a standard colorimetric assay to measure the cytotoxic effect of a compound on cancer cell lines.[8]

- **Cell Seeding:** Seed cancer cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000 cells/well in 100 μ L of appropriate culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare serial dilutions of the test compounds (e.g., 100 μ M to 0.01 μ M) in culture medium. Add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
 - **Rationale:** Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Therapeutic Potential and Future Outlook

The **4-methoxy-1-methyl-1H-indazol-3-amine** scaffold and its analogs represent a fertile ground for the development of novel therapeutics, particularly in oncology. The core structure's proven ability to inhibit protein kinases provides a strong foundation for creating potent and selective drugs.[7] Future work will likely focus on:

- **Improving Selectivity:** Developing analogs that inhibit a specific target kinase or a desired profile of kinases while avoiding off-target effects that could lead to toxicity.
- **Overcoming Resistance:** Designing next-generation inhibitors that are active against clinically observed resistance mutations, such as the T315I gatekeeper mutation in BCR-

ABL.[15][16]

- Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to ensure they have good oral bioavailability, metabolic stability, and appropriate distribution in the body.

Conclusion

The discovery and optimization of **4-methoxy-1-methyl-1H-indazol-3-amine** and its analogs exemplify a classic medicinal chemistry workflow. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, this class of compounds holds significant promise for translation into clinically effective therapies. The principles outlined in this guide—understanding the core scaffold, systematically exploring SAR, and elucidating the mechanism of action—provide a comprehensive framework for researchers aiming to advance this and other promising molecular families in the field of drug discovery.

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